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Abstract

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases
(MMPs), a family of zinc-dependent endopeptidases integral to extracellular matrix (ECM)
remodeling. Dysregulation of MMP activity is implicated in a multitude of pathological
processes, including tumor invasion, metastasis, angiogenesis, and inflammation. ONO-4817
has demonstrated significant therapeutic potential in a variety of preclinical models, positioning
it as a valuable tool for research and a candidate for further drug development. This technical
guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of ONO-4817, with a focus on quantitative data, detailed experimental
protocols, and the underlying signaling pathways.

Discovery and Synthesis

ONO-4817, with the chemical name N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-
(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxy-benzamide, was developed by Ono
Pharmaceutical Co., Ltd. The design and synthesis of ONO-4817 were part of a focused effort
to create potent and selective MMP inhibitors with favorable pharmacokinetic profiles. While the
specific, detailed synthesis protocol from the initial discovery is not publicly available in the
searched literature, the general approach for creating such hydroxamate-based MMP inhibitors
involves multi-step organic synthesis.
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A likely synthetic approach, based on the structure of ONO-4817 and common methods for
synthesizing similar compounds, would involve the following key steps:

» Synthesis of the core amino acid derivative: This would involve the stereoselective synthesis
of the novel amino acid backbone containing the ethoxymethyl ether protecting group.

e Amide bond formation: The synthesized amino acid derivative would then be coupled with 4-
phenoxybenzoic acid to form the central amide linkage.

» Hydroxamic acid formation: The final step would be the conversion of a carboxylic acid or
ester group at the C-terminus of the amino acid derivative into the hydroxamic acid moiety,
which is crucial for chelating the zinc ion in the active site of MMPs.

Further details on the precise reagents, reaction conditions, and purification methods would be
found in the primary medicinal chemistry literature or patents, which were not fully accessible in
the conducted search.

Mechanism of Action

ONO-4817 exerts its inhibitory effect by targeting the active site of various MMPs. The
hydroxamic acid group in the ONO-4817 molecule acts as a zinc-chelating moiety, binding to
the catalytic zinc ion in the MMP active site with high affinity. This binding prevents the MMP
from hydrolyzing its natural protein substrates in the extracellular matrix.

The selectivity of ONO-4817 for different MMPs is determined by the interactions of its other
chemical moieties with the substrate-binding pockets of the enzymes. ONO-4817 has been
shown to be a potent inhibitor of several MMPs, with a degree of selectivity.

Signaling Pathway of MMP Inhibition

The inhibition of MMPs by ONO-4817 interrupts several key pathological signaling cascades.
By preventing the degradation of the extracellular matrix, ONO-4817 can inhibit cell migration
and invasion, crucial steps in cancer metastasis. Furthermore, MMPs are known to process
and activate various signaling molecules, including growth factors and cytokines. By inhibiting
MMPs, ONO-4817 can indirectly modulate these signaling pathways, leading to anti-
inflammatory and anti-angiogenic effects.
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Figure 1: Mechanism of action of ONO-4817 in inhibiting MMP-mediated pathological
processes.

Quantitative Data

ONO-4817 has been characterized by its potent inhibitory activity against a range of MMPs.
The following tables summarize the available quantitative data.

Table 1: In Vitro MMP Inhibitory Activity of ONO-4817
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Matrix Metalloproteinase

IC50 (nM) Ki (nM)

(MMP)
MMP-1 (Collagenase-1) 1600 - 2500
MMP-2 (Gelatinase-A) 0.5-0.73 0.73
MMP-3 (Stromelysin-1) 26 - 42 42
MMP-7 (Matrilysin) 2500 2500
MMP-8 (Collagenase-2) 11
MMP-9 (Gelatinase-B) 08-11 1.1
MMP-12 (Macrophage

045-2.1
Elastase)
MMP-13 (Collagenase-3) 045-1.1

Data compiled from various commercial suppliers and preclinical studies.

Table 2: Preclinical Efficacy of ONO-4817 in Animal

Models
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical
findings. The following sections provide methodologies for key experiments involving ONO-
4817, based on the available information from published abstracts. Access to the full-text
articles would be required for a more granular, step-by-step description.

In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONO-4817 against
various MMPs.

General Protocol:

e Enzyme Activation: Recombinant human pro-MMPs are activated according to standard
protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).

e Inhibitor Preparation: ONO-4817 is dissolved in a suitable solvent (e.g., DMSO) and serially
diluted to a range of concentrations.

o Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate
in the presence of varying concentrations of ONO-4817.

o Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the
increase in fluorescence over time using a microplate reader.

o Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

Animal Model of Lung Metastasis

Objective: To evaluate the in vivo efficacy of ONO-4817 in inhibiting cancer metastasis.

Protocol Outline (based on Muraishi et al., 2001):[1]
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Cell Culture: Murine renal cell carcinoma (Renca) cells are cultured under standard
conditions.

Tumor Cell Implantation: A suspension of Renca cells is injected intravenously into
syngeneic mice to induce experimental pulmonary metastasis.

ONO-4817 Administration: ONO-4817 is administered orally to the mice at various doses
(e.g., 50, 100, and 200 mg/kg/day), starting shortly after tumor cell implantation and
continuing for a defined period.

Metastasis Assessment: After a set number of weeks, the mice are euthanized, and their
lungs are harvested. The number of metastatic nodules on the lung surface is counted.

Survival Study: In a separate cohort of animals, survival is monitored over time.
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Figure 2: Experimental workflow for the in vivo lung metastasis model.
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Pharmacokinetic Studies

While specific pharmacokinetic data for ONO-4817 is limited in the searched literature, a
general protocol for a preclinical pharmacokinetic study in rodents would involve the following
steps:

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and
excretion - ADME) of ONO-4817.

Protocol Outline:

e Animal Dosing: A defined dose of ONO-4817 is administered to a cohort of animals (e.g.,
rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine
bioavailability.

e Blood Sampling: Blood samples are collected at multiple time points post-dosing.
o Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

e Bioanalysis: The concentration of ONO-4817 in the plasma samples is quantified using a
validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

o Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to
calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax
(time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.

Conclusion

ONO-4817 is a well-characterized, potent inhibitor of matrix metalloproteinases with
demonstrated efficacy in a range of preclinical models of cancer and inflammatory diseases. Its
oral bioavailability makes it a promising candidate for further development. This technical guide
has summarized the key data and methodologies associated with the discovery and preclinical
evaluation of ONO-4817. Further research, particularly full disclosure of the synthesis and
detailed pharmacokinetic and toxicology studies, will be essential for its potential translation to
clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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